molecular formula C9H13NO3 B1445830 4-Isopropyl-oxazole-2-carboxylic acid ethyl ester CAS No. 1823869-51-7

4-Isopropyl-oxazole-2-carboxylic acid ethyl ester

Cat. No. B1445830
M. Wt: 183.2 g/mol
InChI Key: RBXILKMGCZVCRQ-UHFFFAOYSA-N
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Description

“4-Isopropyl-oxazole-2-carboxylic acid ethyl ester” is a chemical compound with the IUPAC name ethyl 4-isopropyloxazole-2-carboxylate . It has a molecular weight of 183.21 . The compound is a light yellow liquid .


Molecular Structure Analysis

The molecular structure of “4-Isopropyl-oxazole-2-carboxylic acid ethyl ester” can be represented by the linear formula C9H13NO3 . The InChI code for this compound is 1S/C9H13NO3/c1-4-12-9(11)8-10-7(5-13-8)6(2)3/h5-6H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

“4-Isopropyl-oxazole-2-carboxylic acid ethyl ester” is a light yellow liquid . It has a molecular weight of 183.21 . The compound’s physical form and properties are similar to those of other esters, which have polar bonds but do not engage in hydrogen bonding .

Scientific Research Applications

Synthesis of Oxazole Derivatives

The synthesis of 5-substituted oxazole-4-carboxylic acid ethyl esters demonstrates the versatility of oxazole derivatives in organic chemistry. Through a reaction involving ethyl isocyanoacetic acid with sodium hydride and treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones, various oxazole derivatives can be produced. This method is applicable to a wide range of carboxylic acids, highlighting the utility of oxazole compounds in synthesizing complex organic molecules (Tormyshev et al., 2006).

Creation of Chiral Oxazoles

The synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones showcases another application of oxazole derivatives. This process involves N-acylation followed by irradiation to produce oxazole esters, which are then converted into 2-aminoalkyloxazole-4-carboxylate esters without significant racemization. This method underscores the potential of oxazole derivatives in creating chiral molecules for various applications, including medicinal chemistry (Cox et al., 2003).

properties

IUPAC Name

ethyl 4-propan-2-yl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-12-9(11)8-10-7(5-13-8)6(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXILKMGCZVCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CO1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-isopropyloxazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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